BenchChemオンラインストアへようこそ!

PLX2853

BET inhibition Acute GVHD Potency comparison

Choose PLX2853 (zavabresib) for its uniquely engineered short plasma half-life (<3.5 h) and non-benzodiazepine scaffold—delivering transient BET target engagement with only 11% thrombocytopenia, in stark contrast to longer-acting pan-BET agents. Its modest BD2 preference enables dissection of BD2-biased transcriptional consequences. Near-complete plasma elimination by 9 h supports pulsatile PK/PD protocols and combination regimens (e.g., with carboplatin or ruxolitinib) where overlapping myelosuppression is a critical concern. Validated in ARID1A-mutant synthetic lethality models and ovarian cancer clinical trials.

Molecular Formula
Molecular Weight
Cat. No. B1574676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX2853
SynonymsPLX2853;  PLX-2853;  PLX 2853; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PLX2853 (Zavabresib) – A Non‑Benzodiazepine BET Inhibitor with a Differentiated Pharmacokinetic and Binding Profile


PLX2853 (zavabresib, OPN‑2853) is an orally available, small‑molecule inhibitor of the bromodomain and extra‑terminal (BET) family of proteins [1]. It exhibits low nanomolar potency against all four BET family members (BRD2, BRD3, BRD4, BRDT) and is structurally distinct from earlier benzodiazepine‑based BET inhibitors [2]. Preclinical and clinical data indicate a modest preference for binding to the second bromodomain (BD2) of BET proteins and a unique pharmacokinetic signature characterised by rapid absorption and elimination [1].

Why PLX2853 Cannot Be Interchangeably Substituted with Other BET Inhibitors


BET inhibitors are not a homogeneous class; they differ markedly in chemical scaffold, bromodomain selectivity, pharmacokinetic half‑life, and resultant tolerability profiles [1]. PLX2853 was specifically engineered as a non‑benzodiazepine, second‑generation BET inhibitor with a deliberately short plasma half‑life (<3.5 h) to enable transient target engagement and a daily recovery window, a strategy hypothesised to mitigate the dose‑limiting thrombocytopenia and cumulative toxicity observed with longer‑acting pan‑BET agents [2]. Consequently, substituting PLX2853 with another BET inhibitor based solely on in‑class target annotation would ignore these critical, quantifiable differences in potency, selectivity, and clinical pharmacokinetics that directly impact both experimental outcomes and patient safety.

Quantitative Evidence for PLX2853 Differentiation Versus Key Comparators


Direct Potency Advantage Over First‑Generation BET Inhibitor PLX51107

PLX2853 exhibits significantly higher potency than its predecessor PLX51107 in direct in‑vitro assays [1]. The two compounds were evaluated head‑to‑head in the same experimental system, demonstrating an approximately 50‑fold difference in inhibitory concentration.

BET inhibition Acute GVHD Potency comparison

Markedly Shorter Terminal Half‑Life Enabling Differentiated Tolerability Profile

PLX2853 demonstrates a terminal half‑life of less than 3.5 hours, a key differentiator from other clinically evaluated BET inhibitors such as CPI‑0610 (pelabresib) [1][2]. This short half‑life is associated with a lower incidence of thrombocytopenia (11%) and is hypothesised to allow daily drug‑free recovery periods.

Pharmacokinetics BET inhibitor tolerability Thrombocytopenia

Non‑Benzodiazepine Chemical Scaffold Distinct from Tool Compound JQ1

PLX2853 is a non‑benzodiazepine BET inhibitor, whereas the widely used research tool JQ1 is a benzodiazepine‑based molecule [1][2]. This structural divergence may influence off‑target interactions, central nervous system penetration, and metabolic stability.

Chemical structure BET inhibitor scaffold Drug design

Modest Preference for BD2 Binding Relative to Pan‑BET Inhibitors

PLX2853 exhibits low nanomolar potency across all BET family members but with a modest preference for binding to the second bromodomain (BD2) [1]. While quantitative BD1/BD2 selectivity ratios are not fully disclosed, this profile differentiates it from strictly pan‑BET inhibitors that bind BD1 and BD2 with near‑equivalent affinity.

Bromodomain selectivity BD2 preference BET protein family

Clinical Activity in ARID1A‑Mutant Gynecologic Malignancies

In a phase IIa monotherapy study of patients with advanced gynecologic malignancies harbouring an ARID1A mutation, PLX2853 achieved a partial response (PR) in 7.1% of evaluable patients and stable disease (SD) in 35.7% [1]. While the trial did not meet its prespecified efficacy threshold, the observed clinical activity provides a benchmark for BET inhibitor performance in this genetically defined population.

ARID1A mutation Synthetic lethality Gynecologic oncology

Defined Application Scenarios Where PLX2853 Provides Quantifiable Advantage


Preclinical Evaluation of BET Inhibition in ARID1A‑Deficient Tumor Models

Based on the clinical observation of PR and SD in ARID1A‑mutant gynecologic malignancies [1], PLX2853 is a preferred tool for investigating BET‑directed synthetic lethality in ARID1A‑knockout cell lines and patient‑derived xenograft models. Its potency (IC50 ~10 nM) allows for robust target engagement at concentrations that minimise non‑specific toxicity.

Combination Regimen Development Requiring a Tolerable BET Inhibitor Backbone

The short plasma half‑life (<3.5 h) and correspondingly low incidence of thrombocytopenia (11%) [2] make PLX2853 an attractive partner for combination therapies where overlapping myelosuppression is a concern—for example, with carboplatin in platinum‑resistant ovarian cancer [3] or with ruxolitinib in myelofibrosis. Its rapid elimination facilitates daily drug‑free intervals, potentially improving patient tolerability.

Research on BET Bromodomain Selectivity (BD2 vs. BD1)

PLX2853's modest BD2 preference [4] distinguishes it from fully pan‑BET inhibitors and BD1‑selective agents. This property enables comparative studies designed to dissect the differential transcriptional and biological consequences of BD2‑biased inhibition, particularly in immune‑oncology settings where BET inhibition has been shown to modulate GVHD without sacrificing graft‑versus‑leukemia effects [5].

Pharmacokinetic/Pharmacodynamic Modeling of Transient Target Engagement

With a Tmax of approximately 1 hour, a short half‑life, and nearly complete plasma elimination by 9 hours post‑dose [4], PLX2853 is an ideal candidate for preclinical PK/PD studies aimed at understanding the relationship between pulsatile BET inhibition, target gene modulation (e.g., MYC, BCL2), and recovery kinetics. This profile contrasts sharply with longer‑acting inhibitors such as CPI‑0610 (T½ ~15 h).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLX2853

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.